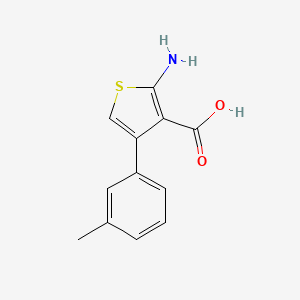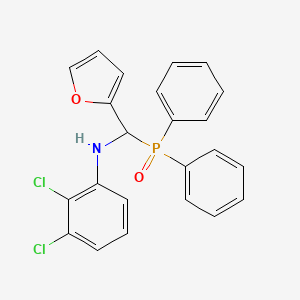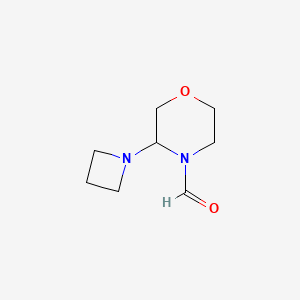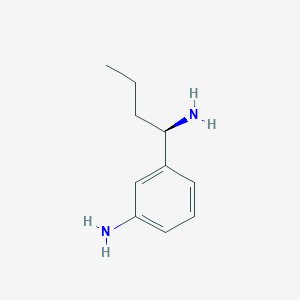
1H-Imidazole-1-methanol, 4,5-dichloro-, phenylcarbamate (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole-1-methanol, 4,5-dichloro-, phenylcarbamate (ester) is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound features a methanol group attached to the imidazole ring at the 1-position, with additional dichloro and phenylcarbamate groups, making it a unique and versatile molecule in various chemical applications.
Méthodes De Préparation
The synthesis of 1H-Imidazole-1-methanol, 4,5-dichloro-, phenylcarbamate (ester) involves several steps:
Synthetic Routes: The preparation typically starts with the formation of the imidazole ring, followed by the introduction of the methanol group at the 1-position. The dichloro groups are then added at the 4 and 5 positions, and finally, the phenylcarbamate ester is introduced.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific reagents to ensure the correct substitution patterns and high yields.
Industrial Production Methods: Industrial production may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability.
Analyse Des Réactions Chimiques
1H-Imidazole-1-methanol, 4,5-dichloro-, phenylcarbamate (ester) undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichloro groups can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions often involve specific temperatures and pressures to achieve desired outcomes.
Major Products: The reactions yield various products depending on the reagents and conditions used, including substituted imidazoles and modified carbamate esters.
Applications De Recherche Scientifique
1H-Imidazole-1-methanol, 4,5-dichloro-, phenylcarbamate (ester) has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 1H-Imidazole-1-methanol, 4,5-dichloro-, phenylcarbamate (ester) involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate biochemical pathways, leading to various biological effects, such as inhibition of microbial growth or modulation of immune responses.
Comparaison Avec Des Composés Similaires
1H-Imidazole-1-methanol, 4,5-dichloro-, phenylcarbamate (ester) can be compared with other imidazole derivatives:
Similar Compounds: Examples include 1H-Imidazole-1-methanol, 4,5-dichloro-, and 1H-Imidazole-1-methanol, phenylcarbamate.
Uniqueness: The presence of both dichloro and phenylcarbamate groups in the same molecule provides unique chemical properties and reactivity, distinguishing it from other imidazole derivatives.
This detailed article provides a comprehensive overview of 1H-Imidazole-1-methanol, 4,5-dichloro-, phenylcarbamate (ester), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
650592-37-3 |
|---|---|
Formule moléculaire |
C11H9Cl2N3O2 |
Poids moléculaire |
286.11 g/mol |
Nom IUPAC |
(4,5-dichloroimidazol-1-yl)methyl N-phenylcarbamate |
InChI |
InChI=1S/C11H9Cl2N3O2/c12-9-10(13)16(6-14-9)7-18-11(17)15-8-4-2-1-3-5-8/h1-6H,7H2,(H,15,17) |
Clé InChI |
GHLABVFZTSBWNP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)OCN2C=NC(=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-{2-[(6-Chloropyridin-3-yl)oxy]ethyl}morpholine](/img/structure/B12071568.png)


![1-(5-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)cyclopropanamine](/img/structure/B12071600.png)
![N,N'-(1S,2S)-1,2-Cyclohexanediylbis[2-hydroxy-7,7-dimethyl-(1r,1'r,2s,2's,4s,4's)-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12071603.png)


![(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 4-hydroxybenzoate](/img/structure/B12071620.png)
